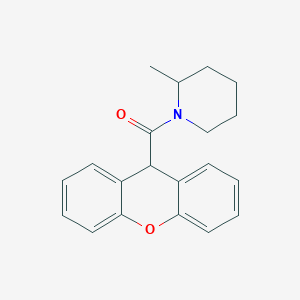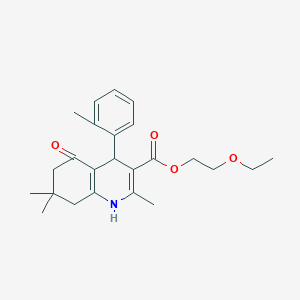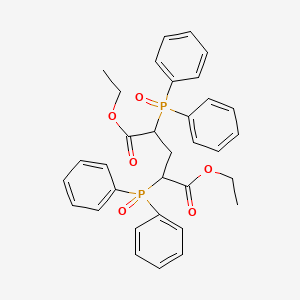
2-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine is a chemical compound that has been of significant interest in scientific research due to its potential applications in various fields. This compound is a fluorescent probe that has been used extensively in biochemical and physiological research.
作用机制
The mechanism of action of 2-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine is based on its fluorescent properties. This compound has a high quantum yield, which means that it emits a large amount of light when excited by a light source. This property allows it to be used as a fluorescent probe in various biochemical and physiological studies. When this compound binds to a target molecule, it undergoes a conformational change that results in a change in its fluorescence properties. This change can be detected and used to study the interaction between the compound and the target molecule.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine are based on its ability to bind to target molecules. This compound has been shown to bind to proteins, enzymes, and ions. When it binds to these molecules, it can affect their activity and function. For example, it has been shown to inhibit the activity of certain enzymes and to regulate the transport of ions across cell membranes.
实验室实验的优点和局限性
The advantages of using 2-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine in lab experiments are its high quantum yield and its ability to bind to target molecules. These properties make it an excellent fluorescent probe for studying biochemical and physiological processes. However, there are also limitations to its use. This compound is sensitive to pH and temperature changes, which can affect its fluorescence properties. Additionally, it has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
未来方向
There are many future directions for the use of 2-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine in scientific research. One area of interest is the development of new diagnostic tools for diseases such as cancer and Alzheimer's. This compound has been shown to bind to specific biomarkers associated with these diseases, which could be used to develop new diagnostic tests. Additionally, this compound could be used in the development of new drugs that target specific enzymes or proteins. Finally, there is potential for the use of this compound in the development of new imaging techniques for studying biological processes in vivo.
Conclusion:
In conclusion, 2-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine is a chemical compound that has been of significant interest in scientific research due to its potential applications in various fields. This compound has been used extensively as a fluorescent probe in biochemical and physiological studies. Its high quantum yield and ability to bind to target molecules make it an excellent tool for studying biological processes. While there are limitations to its use, there are many future directions for the use of this compound in scientific research.
合成方法
The synthesis of 2-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine involves the reaction of 9-xanthenecarboxylic acid with piperidine and thionyl chloride. The resulting compound is then treated with methyl iodide to obtain the final product. This synthesis method has been well established and is widely used in the production of 2-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine.
科学研究应用
2-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine has been used extensively in scientific research due to its fluorescent properties. This compound has been used as a fluorescent probe in various biochemical and physiological studies. It has been used to study the binding of proteins, the transport of ions, and the regulation of enzymes. Additionally, this compound has been used in the development of new diagnostic tools for diseases such as cancer and Alzheimer's.
属性
IUPAC Name |
(2-methylpiperidin-1-yl)-(9H-xanthen-9-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-14-8-6-7-13-21(14)20(22)19-15-9-2-4-11-17(15)23-18-12-5-3-10-16(18)19/h2-5,9-12,14,19H,6-8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLFQRUPHBECMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-methylpiperidin-1-yl)(9H-xanthen-9-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-benzyl-2-(4-morpholinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4895076.png)
![1-allyl-2-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B4895080.png)
![N-(2,5-difluorophenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B4895086.png)
![N-[(3-pyridinylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B4895101.png)
![2-(4-chlorophenoxy)-2-methyl-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]propanamide](/img/structure/B4895108.png)

![3-(2-{[2-(4-chlorophenoxy)ethyl]thio}-1H-benzimidazol-1-yl)propanoic acid](/img/structure/B4895117.png)
![2,2-diphenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B4895136.png)

![2-chloro-N-{1-[1-(3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4895146.png)
![6-bromo-3-chloro-N'-[1-(2-thienyl)propylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B4895148.png)
![methyl 1-methyl-2-[3-(1H-pyrazol-3-yl)phenyl]-1H-benzimidazole-5-carboxylate](/img/structure/B4895164.png)
![1-(2,6-dimethyl-4-pyridinyl)-4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B4895177.png)
![ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B4895181.png)